molecular formula C9H13ClN2O B13566158 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide

2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide

Cat. No.: B13566158
M. Wt: 200.66 g/mol
InChI Key: HDMJMZYNGVAGMT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a chemical compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-pyrrol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of N-substituted propanamides.

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of N-[2-(1H-pyrrol-1-yl)ethyl]propanol.

Scientific Research Applications

2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrrole ring structure allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
  • N-(2-chloroethyl)pyrrolidine
  • 2-chloro-N-(2-pyridyl)acetamide

Uniqueness

2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a chloropropanamide moiety

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-N-(2-pyrrol-1-ylethyl)propanamide

InChI

InChI=1S/C9H13ClN2O/c1-8(10)9(13)11-4-7-12-5-2-3-6-12/h2-3,5-6,8H,4,7H2,1H3,(H,11,13)

InChI Key

HDMJMZYNGVAGMT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCN1C=CC=C1)Cl

Origin of Product

United States

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